REACTION_CXSMILES
|
[CH:1](OCC#N)=[O:2].Cl.[CH3:8][O:9][C:10](=[O:20])[C@H:11]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[NH2:12].C(N(CC)CC)C>ClCCl>[CH:1]([NH:12][CH:11]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:10]([O:9][CH3:8])=[O:20])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
5.05 g
|
Type
|
reactant
|
Smiles
|
C(=O)OCC#N
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
Cl.COC([C@@H](N)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
6.01 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
CUSTOM
|
Details
|
A clear solution formed
|
Type
|
WASH
|
Details
|
washed firstly with 200 ml of saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
was used without further purification for the next stage
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)NC(C(=O)OC)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](OCC#N)=[O:2].Cl.[CH3:8][O:9][C:10](=[O:20])[C@H:11]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[NH2:12].C(N(CC)CC)C>ClCCl>[CH:1]([NH:12][CH:11]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:10]([O:9][CH3:8])=[O:20])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
5.05 g
|
Type
|
reactant
|
Smiles
|
C(=O)OCC#N
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
Cl.COC([C@@H](N)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
6.01 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
CUSTOM
|
Details
|
A clear solution formed
|
Type
|
WASH
|
Details
|
washed firstly with 200 ml of saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
was used without further purification for the next stage
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)NC(C(=O)OC)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |